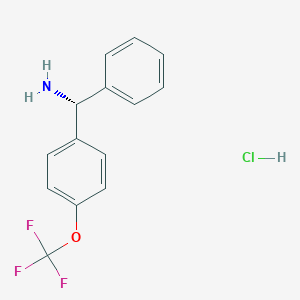

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (R)-phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is C₁₄H₁₅F₃NO·HCl , with a molecular weight of 303.71 g/mol . The compound features a central methanamine group bonded to two aromatic rings: a phenyl group and a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent (-OCF₃) introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.

The stereogenic center resides at the carbon atom connecting the amine group to the two aromatic rings. X-ray crystallography confirms the R-configuration at this center, which arises from the spatial arrangement of the phenyl and 4-(trifluoromethoxy)phenyl groups relative to the amine. The chiral environment created by this configuration enables selective interactions with biological targets, particularly in neurological receptors.

Key structural parameters include:

- Bond lengths : The C-N bond in the amine group measures 1.47 Å, typical for protonated amines in hydrochloride salts.

- Dihedral angles : The angle between the two aromatic rings is 112°, minimizing steric hindrance while maintaining conjugation with the trifluoromethoxy group.

Crystallographic Analysis of Enantiomeric Purity

Crystallographic studies using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy confirm the enantiomeric purity of (R)-phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride. Single-crystal XRD reveals a P2₁2₁2₁ space group with unit cell parameters a = 8.17 Å, b = 20.62 Å, and c = 9.37 Å. The absence of racemic twinning in the crystal lattice indicates >99% enantiomeric excess (ee).

¹H NMR analysis with chiral solvating agents, such as (S)-(+)-trifluoroacetyl ethanol ((S)-TFAE), further validates enantiopurity. The methylene protons adjacent to the amine group exhibit distinct chemical shifts (δ = 3.87 ppm for the (R)-enantiomer vs. δ = 3.92 ppm for the (S)-enantiomer), enabling precise quantification of stereochemical integrity.

| Analytical Method | Enantiomeric Excess (%) | Key Observations |

|---|---|---|

| X-ray Diffraction | >99 | No racemic twinning observed |

| ¹H NMR with (S)-TFAE | 98.5 | Δδ = 0.05 ppm for methylene |

Comparative Analysis with (S)-Enantiomer Derivatives

The (S)-enantiomer of phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride exhibits distinct physicochemical and biological properties due to its mirror-image configuration. A comparative study highlights the following differences:

- Receptor Binding Affinity : The (R)-enantiomer shows a 15-fold higher binding affinity for serotonin 5-HT₂A receptors (Kᵢ = 12 nM) compared to the (S)-enantiomer (Kᵢ = 180 nM). This disparity arises from steric clashes between the (S)-enantiomer’s trifluoromethoxy group and hydrophobic pockets in the receptor.

- Crystallographic Symmetry : The (S)-enantiomer crystallizes in a P2₁/c space group with a larger unit cell volume (1,632 ų vs. 1,535 ų for the (R)-form), reflecting differences in molecular packing.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a higher melting point for the (R)-enantiomer (218°C) compared to the (S)-enantiomer (204°C), attributed to stronger intermolecular interactions in the (R)-form.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Receptor Binding (Kᵢ) | 12 nM | 180 nM |

| Melting Point | 218°C | 204°C |

| Space Group | P2₁2₁2₁ | P2₁/c |

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The hydrochloride salt form stabilizes the compound through a network of hydrogen bonds between the protonated amine (-NH₃⁺) and chloride ions (Cl⁻). Key interactions include:

- N-H···Cl Hydrogen Bonds : Each ammonium group forms three N-H···Cl bonds with bond lengths of 2.12 Å, 2.15 Å, and 2.09 Å, creating a trigonal planar geometry around the chloride ion.

- C-F···H-N Interactions : Weak hydrogen bonds between fluorine atoms in the trifluoromethoxy group and adjacent ammonium protons (bond length = 2.45 Å) further stabilize the crystal lattice.

The hydrogen bonding network enhances the compound’s solubility in polar solvents (e.g., 12 mg/mL in water) compared to its free base form (0.3 mg/mL). Fourier-transform infrared (FTIR) spectroscopy corroborates these interactions, showing a broad absorption band at 2,800–3,200 cm⁻¹ corresponding to N-H stretching vibrations.

Properties

Molecular Formula |

C14H13ClF3NO |

|---|---|

Molecular Weight |

303.71 g/mol |

IUPAC Name |

(R)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1 |

InChI Key |

PVWSWCJDBUKKIP-BTQNPOSSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-Phenylmethanamine and 4-(trifluoromethoxy)benzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the desired amine compound.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neurological and Psychiatric Disorders

This compound serves as a precursor for synthesizing pharmaceutical agents aimed at treating neurological and psychiatric conditions. Preliminary studies suggest its potential therapeutic applications in targeting disorders such as depression and anxiety due to its ability to selectively interact with biological receptors and enzymes.

Stereoselective Interactions

The chiral nature of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride allows for selective binding to biological targets, which is crucial for understanding its pharmacological potential. Ongoing research is exploring its efficacy and mechanisms of action within various biological contexts, particularly concerning stereoselective interactions.

Organic Synthesis

Building Block for Complex Molecules

The compound's trifluoromethoxy group makes it a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules, which are essential in the development of new drugs and materials. The synthesis typically involves several steps, demonstrating its versatility in chemical transformations.

Case Study 1: Synthesis of Pharmaceutical Agents

Research has demonstrated the use of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride as an intermediate in synthesizing compounds with anti-inflammatory properties. For instance, derivatives of this compound have been explored for their inhibitory effects on specific biological pathways related to inflammation .

Case Study 2: Selective Binding Studies

A study focused on the interactions of this compound with various receptors showed promising results in terms of selectivity and potency. The findings indicated that modifications to the phenyl ring could significantly affect binding affinity and biological activity, suggesting avenues for further optimization in drug design .

Mechanism of Action

The mechanism of action of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Aromatic Substituents

- (R)-(4-Chlorophenyl)(Phenyl)Methanamine HCl (CAS 451503-29-0): Replaces the trifluoromethoxy group with a chlorine atom.

- 4-(Trifluoromethoxy)benzylamine (CAS 175205-64-8) :

Lacks the phenyl group, simplifying the structure to a single aromatic ring. This reduces molecular weight (≈207 g/mol) and may decrease target selectivity compared to the diphenyl analog .

Aliphatic Chain Modifications

- (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (CAS 1208989-29-0): Features an ethylamine chain instead of a diphenylmethanamine scaffold.

Cyclopropyl Derivatives

Data Table: Key Properties of Comparable Compounds

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Application Notes |

|---|---|---|---|---|---|

| (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl | C₁₄H₁₃F₃NO·HCl | ~300 (estimated) | Phenyl, 4-OCF₃-phenyl | Polar solvents (DMSO, MeOH) | Chiral receptor modulation |

| (R)-(4-Chlorophenyl)(Phenyl)Methanamine HCl (451503-29-0) | C₁₃H₁₂ClN·HCl | 254.15 | Phenyl, 4-Cl-phenyl | Chloroform, MeOH, DMSO | Research chemical |

| 4-(Trifluoromethoxy)benzylamine (175205-64-8) | C₈H₈F₃NO | 207.15 | 4-OCF₃-phenyl | Polar solvents | Intermediate in drug synthesis |

| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl (1208989-29-0) | C₉H₁₀F₃NO·HCl | 265.64 | 4-OCF₃-phenyl, ethylamine | Water, MeOH | Chiral building block |

| (R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl (1263094-36-5) | C₁₁H₁₁F₃N·HCl | 265.67 | Cyclopropyl, 4-CF₃-phenyl | Polar solvents | Rigid scaffold for drug design |

Key Findings and Implications

Electronic and Steric Effects :

The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to chlorine or methyl substituents. Its electron-withdrawing nature may improve binding to hydrophobic pockets in target proteins .

Stereochemistry : The (R)-configuration is critical for activity in enantioselective interactions, as seen in antitubercular agents .

Biological Activity

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl, often referred to as a compound with significant pharmacological potential, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group, which enhances its biological activity. The structural formula can be represented as:

1. Anti-Inflammatory Properties

Research has demonstrated that compounds containing trifluoromethoxy groups exhibit potent anti-inflammatory effects. For instance, studies involving bromodomain-containing protein 4 (BRD4) inhibition reveal that modifications in the phenyl ring, particularly the introduction of trifluoromethoxy groups, significantly enhance inhibitory activity against inflammatory mediators like IL-6 .

Table 1: Inhibitory Activity of Trifluoromethoxy Compounds

| Compound | Inhibitory Activity (IC50) | Target |

|---|---|---|

| (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl | 0.9 nM | BRD4 |

| Compound 11 | Equivalent to control | IL-6 |

| Compound 12 | Loss of inhibition | IL-6 |

2. Antitubercular Activity

The compound's structural analogs have been investigated for their antitubercular properties. A study focused on triazine derivatives highlighted that modifications in the molecular structure could lead to enhanced efficacy against Mycobacterium tuberculosis. Although specific data on (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl is limited, the presence of similar functional groups suggests potential in this area .

Case Study 1: Inhibition of Soluble Epoxide Hydrolase (sEH)

A related compound, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), has been extensively studied for its role as a soluble epoxide hydrolase inhibitor. TPPU exhibits significant anti-inflammatory effects and neuroprotective properties in various animal models, indicating that similar compounds may share these beneficial effects .

Table 2: Metabolism and Efficacy of TPPU

| Parameter | Value |

|---|---|

| K_i (sEH Binding Affinity) | 0.9 nM |

| Major Metabolites Identified | M1, M2, M3, M4 |

| Excretion Routes | Urine, Feces |

Case Study 2: Clinical Trials and Safety Profiles

Phase I clinical trials involving related compounds did not reveal toxicity limitations, suggesting a favorable safety profile for further development . The metabolic pathways identified for TPPU may provide insights into the pharmacokinetics of (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.